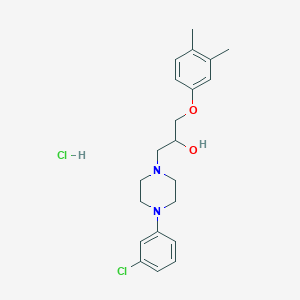

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride

Description

The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride features a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol moiety linked to a 3,4-dimethylphenoxy ether. The structural modifications in this compound—such as the chloro and dimethyl substituents—enhance lipophilicity and influence receptor binding kinetics. This article compares its structural and physicochemical properties with analogous piperazine-based compounds.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(12-17(16)2)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLDTFSCCJCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride, commonly referred to as compound 1, is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 400.86 g/mol. The structure includes a piperazine moiety substituted with a 3-chlorophenyl group and a 3,4-dimethylphenoxy group, contributing to its biological activity.

Research indicates that compound 1 interacts primarily with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are crucial in modulating mood and anxiety, making the compound a candidate for antidepressant and anxiolytic therapies. In vitro studies have shown that compound 1 exhibits moderate affinity for these receptors, influencing neurotransmitter release and synaptic plasticity .

Antidepressant Activity

In preclinical models, compound 1 has demonstrated significant antidepressant-like effects. A study using the forced swim test (FST) and tail suspension test (TST) in rodents showed that administration of compound 1 significantly reduced immobility time, suggesting an enhancement in mood-related behaviors .

Anxiolytic Effects

The anxiolytic potential of compound 1 was evaluated using the elevated plus maze (EPM) test. Results indicated that animals treated with compound 1 displayed increased time spent in the open arms of the maze, which correlates with reduced anxiety levels .

Study on Drug Interactions

A recent study assessed the drug-drug interaction potential of compound 1 with CYP3A4 isoforms. It was found that at a concentration of 10 µM, compound 1 inhibited CYP3A4 activity by approximately 35%, suggesting a lower risk of significant drug interactions compared to other known inhibitors like ketoconazole .

Safety Profile Assessment

In an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation, compound 1 exhibited favorable properties with low toxicity in preliminary tests. The safety profile indicates potential for further development in clinical settings .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Piperazine Derivatives

*Assumed molecular formula for target compound: C21H26ClN2O2·HCl.

Key Observations

The trifluoromethyl group in offers stronger electronegativity, which may improve binding to hydrophobic receptor pockets. Phenoxy Modifications: The 3,4-dimethylphenoxy group in the target compound increases lipophilicity compared to simpler phenoxy or benzyloxy groups (e.g., ), favoring membrane permeability but reducing aqueous solubility.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~410 g/mol) is lower than (446.9 g/mol) but higher than (392.2 g/mol). The hydrochloride salt in all listed compounds improves solubility in polar solvents.

In contrast, the propan-2-ol linker in the target compound allows moderate flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.